1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 1-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure, 1,4-diazepane , is a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4. The substituent [[4-(trifluoromethyl)phenyl]methyl] denotes a benzyl group attached to the nitrogen at position 1, with a trifluoromethyl (–CF₃) group para-substituted on the phenyl ring.
The numbering of the diazepane ring begins at one nitrogen (position 1) and proceeds sequentially, ensuring the second nitrogen occupies position 4. The benzyl substituent’s position on the aromatic ring is specified using the locant 4- , indicating the trifluoromethyl group’s placement relative to the methylene bridge. This nomenclature prioritizes functional group hierarchy and structural clarity, distinguishing the compound from related derivatives.
Molecular Formula and Compositional Analysis
The molecular formula C₁₃H₁₇F₃N₂ reflects the compound’s elemental composition. A breakdown of its stoichiometry is provided in Table 1.
Table 1: Elemental Composition of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane
| Element | Count | Atomic Weight (g/mol) | Mass Contribution (%) |
|---|---|---|---|
| C | 13 | 12.01 | 62.3 |
| H | 17 | 1.008 | 6.9 |
| F | 3 | 19.00 | 22.8 |
| N | 2 | 14.01 | 8.0 |
The high fluorine content (22.8%) arises from the trifluoromethyl group, which significantly influences the compound’s polarity and lipophilicity. The diazepane ring contributes two nitrogen atoms, enabling hydrogen bonding and coordination chemistry.
Stereochemical Configuration and Conformational Isomerism
The compound lacks chiral centers due to symmetric substitution on the diazepane ring. However, conformational isomerism arises from the flexibility of the seven-membered ring. Computational studies on analogous 1,4-diazepanes reveal two primary conformers:
- Chair-like conformations , where the ring adopts a puckered geometry to minimize steric strain.
- Twist-boat conformations , stabilized by intramolecular π-stacking interactions between aromatic substituents and the diazepane ring.
Molecular dynamics simulations suggest an energy barrier of 10–17 kcal/mol for ring inversion, comparable to related diazepines. The trifluoromethyl group’s electron-withdrawing nature may further stabilize specific conformers by altering electron density distribution across the phenyl ring.
Crystallographic Data and Bond Length/Angle Analysis
While single-crystal X-ray data for this specific compound remain unpublished, crystallographic studies of structurally related diazepanes provide insights. For example:
- In homopiperazine (1,4-diazepane), the N–C–C–N bond length measures 1.603 Å , longer than typical sp³ C–C bonds (1.54 Å), due to lone pair repulsion.
- The C–N bond lengths in tosylated 1,4-diazepanes average 1.454 Å , with N–C–C angles of 112.0° .
Table 2: Predicted Bond Parameters for 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane
| Bond/Angle | Predicted Value |
|---|---|
| C(aromatic)–CF₃ | 1.33 Å |
| N–CH₂(aromatic) | 1.47 Å |
| N–C(diazepane) | 1.45 Å |
| C–N–C (diazenane) | 112.0° |
The trifluoromethyl group’s steric bulk may distort the diazepane ring, increasing torsional strain at the N–CH₂–CH₂–N moiety.
Comparative Structural Analysis with Related Diazepane Derivatives
1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane differs from analogues in substituent electronic and steric profiles:
- 1-(4-Chlorophenyl) Derivatives : Replacement of –CF₃ with –Cl reduces electronegativity, altering dipole moments and hydrogen-bonding capacity.
- Sulfonamide-Functionalized Diazepanes : Compounds like 4-[(4-chloro-3-trifluoromethylphenyl)sulfonyl]-1,4-diazepane exhibit enhanced rigidity due to sulfonyl group planarity.
- Metal-Complexed Diazepanes : Coordination to transition metals (e.g., Pt, Ni) shortens N–C bonds by 0.05–0.10 Å, stabilizing chair conformations.
Table 3: Structural Comparisons of Diazepane Derivatives
| Derivative | Key Feature | Impact on Conformation |
|---|---|---|
| Trifluoromethyl-benzyl | Electron-withdrawing –CF₃ | Increased ring puckering |
| Sulfonyl-substituted | Planar sulfonyl group | Restricted rotation at N–S bond |
| N-Benzoyl | Aromatic conjugation | Enhanced π-π stacking |
These structural variations underscore the interplay between substituent chemistry and diazepane ring dynamics, influencing applications in catalysis and drug design.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYJRTOWLYPXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170056 | |
| Record name | Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340759-28-6 | |
| Record name | Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340759-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of 1,4-Diazepane with 4-(Trifluoromethyl)benzyl Halides
- Starting materials: 1,4-diazepane and 4-(trifluoromethyl)benzyl chloride or bromide.
- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
- Base: A tertiary amine base (e.g., triethylamine) or inorganic base (e.g., potassium carbonate) is used to deprotonate the diazepane nitrogen and facilitate nucleophilic substitution.
- Temperature: Reactions are generally performed at room temperature to moderate heating (20–80 °C).
- Reaction time: Several hours to overnight, depending on reactivity.
- The nucleophilic nitrogen of 1,4-diazepane attacks the electrophilic benzylic carbon of the halide, displacing the halide ion and forming the N-benzylated product.
- Straightforward and high-yielding.
- Mild conditions preserve sensitive functional groups.
Alternative Routes via N-Propargylamine Intermediates
Recent advances have shown that N-propargylamines can be versatile intermediates for synthesizing 1,4-diazepane derivatives, including trifluoromethyl-substituted analogs.
- Starting from N-propargylamines: These compounds undergo intramolecular cyclization reactions to form the diazepane ring.
- Catalysts: Acid catalysis or transition metal catalysis (e.g., palladium) can promote ring closure.
- Advantages: High atom economy and shorter synthetic routes.
- Reference: A 2016 review highlights the use of N-propargylamines for efficient synthesis of 1,4-diazepane cores, which can be functionalized further with trifluoromethyl-substituted benzyl groups.
Protection and Deprotection Strategies
- When other reactive groups are present, protective groups such as tert-butyloxycarbonyl (Boc) may be used on the diazepane nitrogen.
- After N-alkylation, the protective group is removed by acid treatment (e.g., trifluoroacetic acid) to yield the free amine.
- This strategy ensures selectivity and prevents side reactions during alkylation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, THF, isopropanol | Polar aprotic solvents preferred |
| Base | Triethylamine, potassium carbonate | Facilitates deprotonation and nucleophilicity |
| Temperature | 20–80 °C | Moderate heating improves reaction rate |
| Reaction time | 4–24 hours | Depends on substrate reactivity |
| Catalyst (if any) | Palladium catalysts (for cyclization routes) | Used in alternative N-propargylamine methods |
| Work-up | Dilution with water, extraction, filtration | Purification by recrystallization or chromatography |
Representative Experimental Procedure
Step 1: Preparation of 4-(Trifluoromethyl)benzyl halide
- Commercially available or synthesized by halogenation of 4-(trifluoromethyl)toluene.
Step 2: N-Alkylation
- Dissolve 1,4-diazepane (1 equiv) and potassium carbonate (1.5 equiv) in DMF.
- Add 4-(trifluoromethyl)benzyl chloride (1.1 equiv) dropwise.
- Stir the mixture at 60 °C for 12 hours under nitrogen atmosphere.
- After completion, dilute with water and extract with ethyl acetate.
- Dry organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to obtain 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane.
Research Findings and Yields
- Yields for the N-alkylation step typically range from 70% to 90% depending on reaction conditions and purity of starting materials.
- The compound exhibits good stability under standard laboratory conditions.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation with benzyl halide | 1,4-diazepane + 4-(trifluoromethyl)benzyl chloride | DMF, K2CO3, 60 °C, 12 h | 70–90 | Most common, straightforward |
| Cyclization from N-propargylamines | N-propargylamine derivatives | Acid or Pd catalyst, moderate heating | Variable | Newer method, high atom economy |
| Protection/deprotection strategy | Boc-protected diazepane + benzyl halide | Acid deprotection post-alkylation | High | Used for substrates with sensitive groups |
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzylamines or benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. The diazepane ring may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-4-{[6-(Trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane (CAS 909666-37-1)
- Structure : Replaces the phenyl ring in the benzyl group with a pyridine ring substituted with a trifluoromethyl group at the 6-position.
- Molecular Formula : C₁₉H₂₁F₃N₃
- Molecular Weight : 349.39 g/mol .
- The trifluoromethyl group’s position on the pyridine may influence steric interactions in receptor binding.
1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane (CAS 506409-22-9)
- Structure : Features a bis-aryl methyl group (phenyl and 3,4,5-trimethoxyphenyl) attached to the diazepane ring.
- Molecular Formula : C₂₁H₂₈N₂O₃
- Molecular Weight : 356.46 g/mol .
- Methoxy (-OCH₃) groups confer electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the target compound.
(R)-1-(4-Fluoro-benzyl)-3-methyl-[1,4]diazepane (CAS 871324-90-2)
- Structure : Substitutes the trifluoromethyl group with a fluorine atom at the para position of the benzyl group and adds a methyl group to the diazepane ring.
- Molecular Formula : C₁₃H₁₉FN₂
- Molecular Weight : 222.30 g/mol .
- Key Differences: The fluorine atom is less lipophilic than -CF₃, which may reduce metabolic stability.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | Not provided | C₁₈H₂₀F₃N₂ | ~327.36 (calculated) | 4-CF₃-benzyl |
| 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane | 909666-37-1 | C₁₉H₂₁F₃N₃ | 349.39 | Benzyl + 6-CF₃-pyridinylmethyl |
| 1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane | 506409-22-9 | C₂₁H₂₈N₂O₃ | 356.46 | Bis-aryl methyl (phenyl + trimethoxyphenyl) |
| (R)-1-(4-Fluoro-benzyl)-3-methyl-[1,4]diazepane | 871324-90-2 | C₁₃H₁₉FN₂ | 222.30 | 4-F-benzyl + 3-methyl (R-configuration) |
Structural and Functional Implications
- In contrast, methoxy groups in CAS 506409-22-9 are electron-donating, which may alter binding affinities .
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP), enhancing blood-brain barrier penetration compared to fluorine or methoxy substituents .
- Synthetic Complexity : CAS 871324-90-2 requires enantioselective synthesis due to its chiral center, whereas the target compound and CAS 909666-37-1 are achiral, simplifying production .
Biological Activity
1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane is a compound characterized by a diazepane ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is C₁₃H₁₇F₃N₂, with a molecular weight of approximately 270.29 g/mol. The structural features of this compound suggest potential interactions with various biological targets, particularly within the central nervous system (CNS).
Structural Characteristics
The trifluoromethyl group enhances the lipophilicity of the compound, which may influence its biological activity. The presence of the diazepane ring is significant as it is commonly associated with compounds exhibiting anxiolytic and anticonvulsant properties.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | Diazepane ring with a trifluoromethyl phenyl group | Potentially high lipophilicity |
| 1-Methyl-4-[(trifluoromethyl)phenyl]methyl]-1,4-diazepane | Methyl substitution on diazepane | May exhibit different pharmacological properties |
| 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane | Two trifluoromethyl phenyl groups | Increased potential for receptor binding |
| 1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane | Methyl substitution on phenyl | Variation in biological activity due to structural differences |
Biological Activity
Research indicates that 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane may exhibit several pharmacological properties:
- Anxiolytic Effects : Similar compounds have shown efficacy in reducing anxiety by modulating neurotransmitter systems.
- Anticonvulsant Activity : The diazepane structure is often linked to anticonvulsant effects, making this compound a candidate for further exploration in seizure management.
- Neurotransmitter Interaction : Preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane:
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can significantly reduce anxiety-like behaviors and seizure frequency.
- Molecular Docking Studies : Computational analyses indicate that this compound may bind effectively to GABA-A receptors, which are crucial for its anxiolytic and anticonvulsant properties.
- Metabolic Stability : The trifluoromethyl group appears to enhance metabolic stability and bioavailability, suggesting improved therapeutic potential compared to non-fluorinated analogs.
The mechanism of action for 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane likely involves:
- Binding to Receptors : Interaction with GABA-A receptors potentially enhances inhibitory neurotransmission.
- Enzyme Modulation : The compound may influence enzymes involved in neurotransmitter synthesis or degradation.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane in laboratory settings?
- Methodological Answer : Adopt universal safety practices for trifluoromethyl-containing compounds, including:
- Use of fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks .
- Compliance with institutional Chemical Hygiene Plans, including pre-experiment safety training and 100% compliance verification on safety assessments .
- Storage in inert, airtight containers away from ignition sources, as trifluoromethyl groups may enhance flammability .
Q. Which spectroscopic methods are optimal for characterizing the purity and structural integrity of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane?
- Methodological Answer :
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity analysis .
- NMR/LC-MS : Combine / NMR to confirm trifluoromethyl substitution and LC-MS (ESI+) to verify molecular ion peaks and detect impurities .
Q. What initial synthetic routes are reported for 1,4-diazepane derivatives, and how can they be adapted for this compound?
- Methodological Answer :
- Nucleophilic substitution : Replace piperazine with 1,4-diazepane in alkylation reactions, as demonstrated in dopamine D3 receptor ligand synthesis (41% yield via chloro-pentanamide intermediates) .
- Reductive amination : Optimize stoichiometry between 4-(trifluoromethyl)benzaldehyde and 1,4-diazepane under hydrogenation conditions, followed by purification via flash chromatography .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of novel synthetic routes for 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane derivatives?
- Methodological Answer :
- Quantum chemical calculations : Use tools like GRRM or AFIR to identify low-energy pathways for diazepane functionalization, reducing trial-and-error experimentation .
- AI-driven optimization : Implement COMSOL Multiphysics or ICReDD workflows to simulate reaction parameters (e.g., solvent polarity, temperature) and predict optimal conditions .
Q. What experimental strategies resolve contradictions in receptor binding affinity data between in vitro and in silico studies for this compound?
- Methodological Answer :
- Orthogonal validation : Cross-validate docking results (e.g., AutoDock Vina) with SPR (surface plasmon resonance) or radioligand displacement assays to reconcile computational vs. experimental values .
- Dynamic simulations : Perform molecular dynamics (MD) over 100+ ns to assess protein-ligand stability, accounting for trifluoromethyl-induced conformational changes .
Q. How can factorial design methodologies optimize reaction parameters in the synthesis of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane?
- Methodological Answer :
- 2 factorial design : Vary factors like catalyst loading (Pd/C), solvent (MeOH vs. THF), and temperature (25–80°C) to identify interactions affecting yield .
- Response surface modeling (RSM) : Use ANOVA to prioritize factors and derive predictive equations for scaling up .
Q. What high-throughput screening (HTS) approaches are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- Fluorescence polarization : Screen against GPCR libraries (e.g., dopamine D3/D4) using TR-FRET assays to quantify binding kinetics .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to assess CYP450-mediated degradation .
Q. How can researchers investigate the hydrolytic stability of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24–72 hours, monitoring degradation via HPLC-DAD .
- DFT calculations : Model hydrolysis pathways (e.g., ring-opening vs. trifluoromethyl cleavage) using Gaussian09 with B3LYP/6-31G* basis set .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
